molecular formula C13H13NO B1266564 2-(Anilinomethyl)phenol CAS No. 3526-45-2

2-(Anilinomethyl)phenol

Cat. No.: B1266564
CAS No.: 3526-45-2
M. Wt: 199.25 g/mol
InChI Key: RPHPKMUPELFCMC-UHFFFAOYSA-N
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Description

2-(Anilinomethyl)phenol, also known as N-(o-Hydroxybenzyl)aniline, is an organic compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol . This compound is characterized by the presence of a phenol group and an aniline group connected via a methylene bridge. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Anilinomethyl)phenol can be synthesized through the reaction of o-hydroxybenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound involves the same basic synthetic route but is optimized for larger quantities. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(Anilinomethyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Anilinomethyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Anilinomethyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The aniline group can participate in nucleophilic and electrophilic reactions, leading to the formation of covalent bonds with biological molecules. These interactions can modulate cellular pathways and result in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)phenol
  • 2-(Aminomethyl)phenol
  • 2-(Methoxymethyl)phenol

Uniqueness

2-(Anilinomethyl)phenol is unique due to the presence of both a phenol and an aniline group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and research applications .

Properties

IUPAC Name

2-(anilinomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h1-9,14-15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHPKMUPELFCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956704
Record name 2-(Anilinomethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3526-45-2
Record name 3526-45-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119547
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3526-45-2
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Record name 2-(Anilinomethyl)phenol
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Record name 3526-45-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the dihedral angle between the benzene rings in 2-(Anilinomethyl)phenol?

A1: The research paper states that the dihedral angle between the two benzene rings in this compound is 71.08° []. This non-planar orientation suggests a degree of steric hindrance between the rings. This information is valuable for understanding the molecule's overall conformation and potential interactions with other molecules.

Q2: How does this compound form dimers in its crystal structure?

A2: The crystal structure of this compound reveals the formation of centrosymmetric dimers through intermolecular hydrogen bonding []. Specifically, these hydrogen bonds occur between the hydroxyl group (O-H) of one molecule and the nitrogen atom (N) of an adjacent molecule (O—H⋯N). This interaction, classified as an R22(12) pattern, highlights the role of hydrogen bonding in dictating the solid-state packing of this compound.

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